Ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate
CAS No.: 600158-11-0
Cat. No.: VC7201089
Molecular Formula: C15H16O3
Molecular Weight: 244.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 600158-11-0 |
|---|---|
| Molecular Formula | C15H16O3 |
| Molecular Weight | 244.29 |
| IUPAC Name | ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate |
| Standard InChI | InChI=1S/C15H16O3/c1-4-17-15(16)13-10(2)11(3)18-14(13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
| Standard InChI Key | NBEDPIKZSDRZTO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC(=C1C)C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
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Molecular formula: C₁₆H₁₈O₃
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Molecular weight: 258.31 g/mol
Synthesis and Catalytic Methodology
Reaction Pathway
The synthesis of ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate is achieved via a CuO/CNTs-catalyzed cyclization reaction. The process involves two stages:
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Formation of the enol ether intermediate: Diethyl but-2-ynedioate (1a) reacts with α-hydroxy ketones (e.g., 3-hydroxybutan-2-one) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to form a transient enol ether .
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Cyclization and aromatization: The enol ether undergoes CuO/CNTs-mediated cyclization in dimethylformamide (DMF) at 60°C for 8 hours, yielding the furan carboxylate product .
Catalytic System
The CuO/CNTs catalyst is prepared via hydrothermal treatment of Cu(NO₃)₂ and (NH₄)₂CO₃ in the presence of polyethylene glycol (PEG-10,000). X-ray photoelectron spectroscopy (XPS) confirms the stability of the Cu²⁺ species (Cu 2p₃/₂ binding energy: 934.6 eV) throughout the reaction .
Table 1: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst loading | 6 mol% CuO/CNTs |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction time | 8 hours |
| Yield | Not explicitly reported |
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
The ¹H NMR spectrum (Figure 1) reveals distinct signals for the phenyl, methyl, and ethyl groups:
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δ 7.71–7.79 (m, 2H): Aromatic protons ortho to the furan ring.
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δ 7.30–7.42 (m, 3H): Aromatic protons meta and para to the furan ring.
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δ 4.26 (q, J = 7.2 Hz, 2H): Ethoxy methylene protons.
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δ 2.28 (s, 3H): C4-methyl group.
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δ 2.05 (s, 3H): C5-methyl group.
¹³C NMR (100 MHz, CDCl₃)
Key assignments include:
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δ 164.1: Ester carbonyl carbon.
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δ 149.5, 146.1: Furan ring carbons (C2 and C3).
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δ 119.3, 114.4: Aromatic carbons attached to the furan ring.
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δ 59.9: Ethoxy methylene carbon.
| Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Assignment |
|---|---|---|---|
| C2 | - | 149.5 | Furan C2 |
| C3 | - | 146.1 | Furan C3 |
| C4-CH₃ | 2.28 (s) | 11.3 | Methyl group |
| C5-CH₃ | 2.05 (s) | 9.0 | Methyl group |
| OCH₂CH₃ | 4.26 (q) | 59.9 | Ethoxy methylene |
Applications and Derivatives
Pharmaceutical Intermediates
Furan carboxylates like ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate serve as precursors for bioactive molecules. Analogous compounds exhibit antimicrobial and anti-inflammatory properties, though specific studies on this derivative remain unexplored in the provided literature .
Material Science
The compound’s rigid aromatic structure makes it a candidate for organic semiconductors or ligand design in coordination chemistry. Its synthesis via recoverable CuO/CNTs catalysts aligns with green chemistry principles, reducing waste and energy consumption .
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